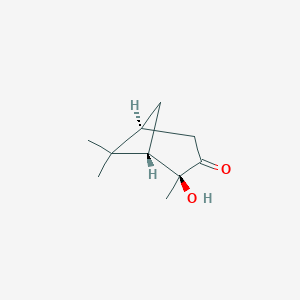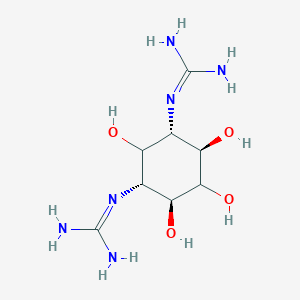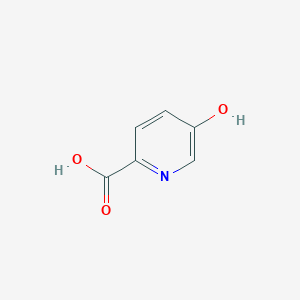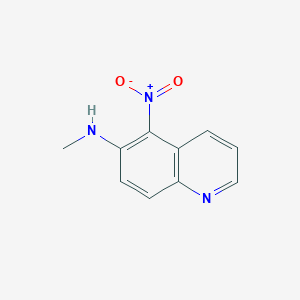
n-Methyl-5-nitroquinolin-6-amine
説明
Synthesis Analysis
The synthesis of compounds related to n-Methyl-5-nitroquinolin-6-amine involves multi-step processes that include nitration, chlorination, alkylation, reduction, and substitution reactions. For example, compounds similar to n-Methyl-5-nitroquinolin-6-amine have been synthesized through a high-yield, three-step procedure starting from quinolin-2-ol derivatives. Nitration using concentrated nitric/sulfuric acids, followed by chlorination in phosphorus oxychloride, yields chloro-nitro-quinoline intermediates. These intermediates are then subjected to nucleophilic aromatic substitution and other steps to introduce the desired amine functionalities (Heiskell et al., 2005).
Molecular Structure Analysis
The molecular structure of n-Methyl-5-nitroquinolin-6-amine and related compounds can be elucidated using techniques such as nuclear magnetic resonance spectroscopy (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods provide detailed information on the molecular framework, confirming the placement of nitro, amine, and methyl groups on the quinoline nucleus. For instance, the structure of a closely related compound was confirmed by single-crystal X-ray diffraction, showcasing the regioselectivity of substitutions on the quinoline ring (Wydra et al., 2021).
科学的研究の応用
Metabolic Pathways and Biological Implications
Research into the metabolic pathways and biological implications of similar compounds has provided valuable insights. For example, studies have demonstrated how certain nitrogen-containing compounds, including heterocyclic amines formed during the cooking process, can interact with DNA and potentially contribute to carcinogenic outcomes (Snyderwine, 1994). These findings underscore the importance of understanding the metabolic activation and detoxification pathways of such compounds, which could be relevant for assessing the safety and therapeutic potential of n-Methyl-5-nitroquinolin-6-amine.
Potential Antimicrobial and Antitumor Applications
Further, the investigation into the properties and applications of imidazoquinolinamines, such as imiquimod, highlights the potential of nitrogen-containing heterocyclic compounds in modulating immune responses and exhibiting antitumor activities (Syed, 2001). This suggests that compounds like n-Methyl-5-nitroquinolin-6-amine could be explored for similar biological applications, leveraging their chemical structure to interact with biological targets.
Environmental Considerations and Degradation
Environmental studies on the degradation and removal of nitrogen-containing compounds, including nitrosoamines and their precursors, from water sources highlight the challenges and importance of managing these compounds in the environment (Sgroi et al., 2018). Understanding the environmental fate of n-Methyl-5-nitroquinolin-6-amine could contribute to strategies for mitigating its potential impact, especially if it shares similar degradation pathways or environmental persistence.
Advanced Oxidation Processes for Degradation
Advanced oxidation processes have been shown to effectively degrade a wide range of nitrogen-containing compounds, indicating potential methods for the environmental management or medicinal chemistry synthesis of n-Methyl-5-nitroquinolin-6-amine and its derivatives (Bhat & Gogate, 2021).
特性
IUPAC Name |
N-methyl-5-nitroquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-9-5-4-8-7(3-2-6-12-8)10(9)13(14)15/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTDYZCHWXTGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327254 | |
| Record name | n-methyl-5-nitroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-5-nitroquinolin-6-amine | |
CAS RN |
14204-97-8 | |
| Record name | n-methyl-5-nitroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



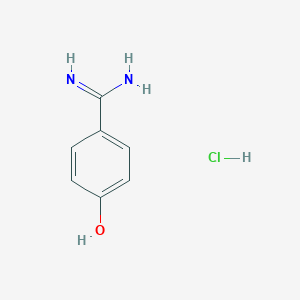
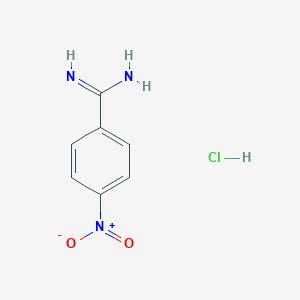
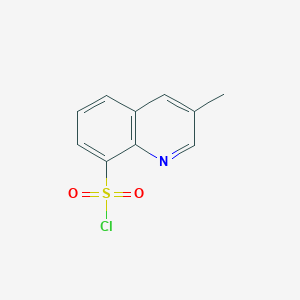
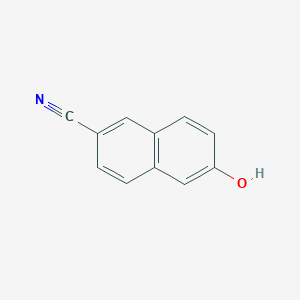
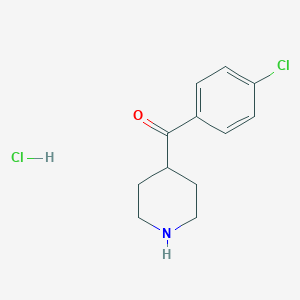
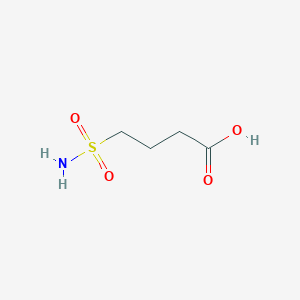
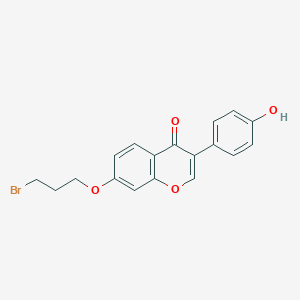
![7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14805.png)
